molecular formula C9H8ClF2NO2 B13045349 (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

Cat. No.: B13045349
M. Wt: 235.61 g/mol
InChI Key: OCGHHZCFFGTYOD-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is an organic compound that features a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a chlorinated and difluorinated aromatic ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-difluorobenzaldehyde and a suitable amino acid derivative.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amino acid derivative to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to yield a fully hydrogenated product.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of a fully hydrogenated aromatic ring.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)butanoic acid: Similar structure with an additional carbon in the side chain.

    (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)ethanoic acid: Similar structure with one less carbon in the side chain.

Uniqueness

The unique combination of chlorine and fluorine atoms on the aromatic ring, along with the chiral center, distinguishes (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid from other similar compounds. This unique structure imparts specific chemical and biological properties that are valuable in various research applications.

Properties

Molecular Formula

C9H8ClF2NO2

Molecular Weight

235.61 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClF2NO2/c10-9-5(11)1-4(2-6(9)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1

InChI Key

OCGHHZCFFGTYOD-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)Cl)F)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(CC(=O)O)N

Origin of Product

United States

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